molecular formula C10H11N3 B13009903 4,5-Dimethylquinazolin-2-amine

4,5-Dimethylquinazolin-2-amine

Cat. No.: B13009903
M. Wt: 173.21 g/mol
InChI Key: SZBOBSFLOATSJZ-UHFFFAOYSA-N
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Description

4,5-Dimethylquinazolin-2-amine is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of two methyl groups at the 4 and 5 positions, along with an amine group at the 2 position, gives this compound unique chemical properties and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylquinazolin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4,5-dimethylbenzoic acid with formamide or formic acid, leading to the formation of the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,5-Dimethylquinazolin-2-amine has several applications in scientific research:

    Biology: The compound is investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4,5-Dimethylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in cancer research, it may inhibit key enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

    Quinazolin-2-amine: Lacks the methyl groups at the 4 and 5 positions, which can significantly alter its chemical and biological properties.

    4-Methylquinazolin-2-amine:

    5-Methylquinazolin-2-amine: Similar to 4-Methylquinazolin-2-amine but with the methyl group at a different position.

Uniqueness: 4,5-Dimethylquinazolin-2-amine is unique due to the presence of two methyl groups, which can influence its electronic properties, steric hindrance, and overall reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4,5-dimethylquinazolin-2-amine

InChI

InChI=1S/C10H11N3/c1-6-4-3-5-8-9(6)7(2)12-10(11)13-8/h3-5H,1-2H3,(H2,11,12,13)

InChI Key

SZBOBSFLOATSJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=CC=C1)N)C

Origin of Product

United States

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